Gardimycin

Overview

Description

Mechanism of Action

Gardimycin, also known as Actagardine or Actagardin, is a tetracyclic peptide lantibiotic . It was discovered in 1975 by Lepetit S.p.A and is produced by a strain of Actinoplanes garbadinensis .

Target of Action

This compound primarily targets the cell wall of bacteria . It has shown interesting in vitro antibacterial activity against Gram-positive bacteria and Neisseria gonorrhoeae .

Mode of Action

The mechanism of action of this compound involves the inhibition of the synthesis of the cell wall . This interference with cell-wall synthesis is the key to its antibacterial activity .

Biochemical Pathways

The affected biochemical pathway is the peptidoglycan synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a critical component of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

It is known that this compound is very effective in vivo in protecting mice infected with streptococcus hemolyticus . It also shows some chemotherapeutic activity when given rectally .

Result of Action

The result of this compound’s action is the death of the bacteria . By inhibiting the synthesis of the cell wall, this compound causes the bacteria to become structurally compromised, leading to their death .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors such as pH and the presence of serum . For instance, the minimal inhibitory concentration (MIC) values were determined by adding increasing concentrations of bovine serum to the test media . The influence of the pH of the medium on the MIC was also evaluated .

Biochemical Analysis

Biochemical Properties

Gardimycin is known to interact with various biomolecules, primarily those involved in cell wall synthesis . It specifically inhibits cell wall synthesis and induces accumulation of uridine 5’-diphosphate-N-acetylmur-amylpentapeptide in whole cells of Bacillus subtilis . This interaction with enzymes and proteins involved in cell wall synthesis is a key aspect of this compound’s biochemical activity .

Cellular Effects

This compound has a significant impact on various types of cells, particularly Gram-positive bacteria . It inhibits their growth by interfering with cell-wall synthesis . This interference affects cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of peptidoglycan synthesis, preferentially targeting gram-negative bacteria . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan synthesis . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the vicinity of the bacterial cell wall where peptidoglycan synthesis occurs .

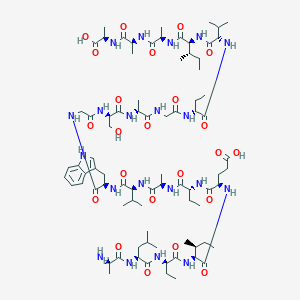

Preparation Methods

Actagardin is synthesized by the actinomycete Actinoplanes garbadinensis ATCC 31049 . The lantibiotic comprises nineteen amino acids and features three intertwined C-terminal methyllanthionine-bridged rings and an N-terminal lanthionine-bridged ring . The production involves ribosomal synthesis followed by enzyme-mediated post-translational modifications . Industrial production methods typically involve fermentation processes using the producing microorganism, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Actagardin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thioether bridges in the compound, potentially altering its activity.

Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.

Substitution: Site-directed mutagenesis has been used to create variants of actagardin by substituting specific amino acids.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure .

Scientific Research Applications

Actagardin has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying lantibiotic synthesis and post-translational modifications.

Biology: Actagardin’s antibacterial activity makes it a valuable tool for studying bacterial cell wall synthesis and resistance mechanisms.

Comparison with Similar Compounds

Actagardin is part of the lantibiotic family, which includes other compounds such as nisin, subtilin, and mersacidin . Compared to these lantibiotics, actagardin is unique due to its specific amino acid sequence and the presence of multiple thioether-bridged rings . This structural uniqueness contributes to its distinct antibacterial spectrum and potency .

Similar Compounds

Nisin: Another lantibiotic with a similar mode of action but different amino acid composition.

Subtilin: A lantibiotic produced by Bacillus subtilis, known for its strong antibacterial activity.

Mersacidin: A lantibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA).

Biological Activity

Gardimycin, also known as actagardine, is a novel lantibiotic antibiotic that has garnered attention due to its unique mechanism of action, primarily inhibiting bacterial cell wall synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and implications for antibiotic development.

This compound exerts its antibacterial effects by specifically inhibiting peptidoglycan synthesis, a critical component of bacterial cell walls. At a concentration of 100 μg/ml, this compound has been shown to induce the accumulation of uridine 5′-diphosphate-N-acetylmur-amylpentapeptide in Bacillus subtilis cells. This inhibition leads to significant alterations in cell wall integrity, ultimately resulting in bacterial cell lysis .

Key Findings:

- Inhibition Concentrations: At 60 μg/ml, this compound causes 50% inhibition of peptidoglycan synthesis, while a concentration of 200 μg/ml achieves complete inhibition .

- Comparison with Other Antibiotics: this compound's mechanism is similar to other antibiotics targeting cell wall biosynthesis but is distinct in its specific interaction with lipid intermediates involved in peptidoglycan formation .

In Vitro Activity

This compound demonstrates relatively low in vitro activity against various bacterial strains. However, it shows enhanced efficacy in vivo, particularly in models of septicemia caused by Streptococcus species. This discrepancy suggests that this compound may have pharmacokinetic advantages or synergistic effects when administered systemically .

| Study | Bacterial Strain | In Vitro MIC (μg/ml) | In Vivo Efficacy |

|---|---|---|---|

| Bacillus subtilis | 100 | Effective | |

| Streptococcus pneumoniae | Low | High |

Case Studies

A notable case study highlighted the effectiveness of this compound in treating mouse septicemia caused by Streptococcus. In this study, despite low in vitro activity, this compound demonstrated significant therapeutic outcomes, indicating its potential for clinical applications where traditional antibiotics may fail .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Lantibiotic Classification: As a lantibiotic, this compound is ribosomally synthesized and post-translationally modified. Lantibiotics are known for their broad spectrum of activity against Gram-positive bacteria and are characterized by their unique structural features that enhance their antimicrobial properties .

- Comparative Analysis: Studies comparing this compound with other lantibiotics like mersacidin have shown that while both inhibit peptidoglycan synthesis, their modes of action and effectiveness can vary significantly based on the bacterial strain and environmental conditions .

Properties

IUPAC Name |

(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWKVNVCUPIOMG-HWWYPGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N20O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207893 | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1754.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59165-34-3 | |

| Record name | Gardimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.